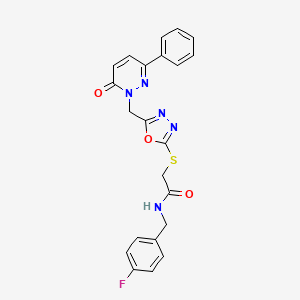
N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its interactions with various biological targets, such as enzymes or receptors, can provide insights into its potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising candidate for the treatment of various diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool in industrial chemistry.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide include other heterocyclic compounds with similar functional groups. Examples include:
- N-(4-chlorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(4-methylbenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
特性
分子式 |
C22H18FN5O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-2-[[5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18FN5O3S/c23-17-8-6-15(7-9-17)12-24-19(29)14-32-22-26-25-20(31-22)13-28-21(30)11-10-18(27-28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,29) |
InChIキー |
BETYEITWLMCGPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261127.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B11261142.png)
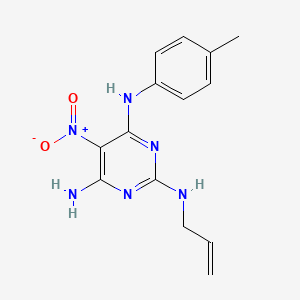
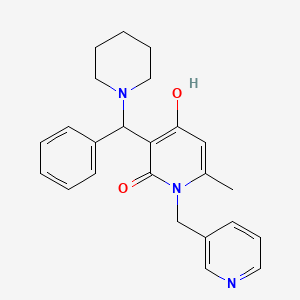
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261155.png)

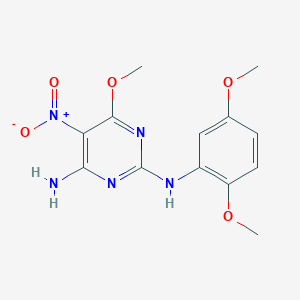


![N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261195.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11261199.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11261211.png)
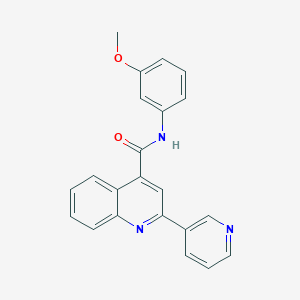
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B11261228.png)
